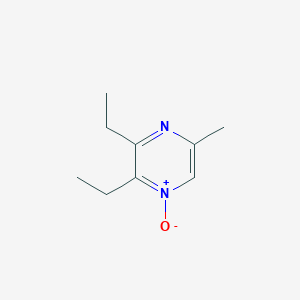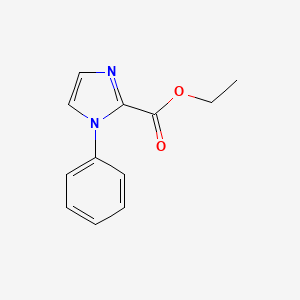
8-Hydroxywarfarin
Übersicht
Beschreibung
8-Hydroxywarfarin is a hydroxylated derivative of warfarin, a well-known anticoagulant. Warfarin is widely used to prevent blood clot formation and is metabolized into several hydroxylated forms, including this compound. This compound is of interest due to its unique chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
8-Hydroxywarfarin has several scientific research applications, including:
Biology: Studied for its interactions with cytochrome P450 enzymes and its role in metabolic pathways.
Medicine: Investigated for its potential anticoagulant properties and its effects on blood clotting mechanisms.
Wirkmechanismus
Target of Action
The primary target of 8-Hydroxywarfarin is the enzyme Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors in the body. By inhibiting VKOR, this compound prevents the formation of these clotting factors, thereby exerting its anticoagulant effect .
Mode of Action
This compound acts as a competitive inhibitor of VKOR . It binds to the active site of the enzyme, preventing the reduction of vitamin K epoxide to its active form, vitamin KH2 . This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of vitamin K-dependent clotting factors, including factors II, VII, IX, and X .
Biochemical Pathways
The action of this compound primarily affects the vitamin K cycle. Under normal circumstances, VKOR reduces vitamin K epoxide to vitamin KH2, which is then used as a cofactor for the gamma-carboxylation of glutamate residues on the clotting factors II, VII, IX, and X . This carboxylation is essential for the clotting factors to bind calcium and function properly. By inhibiting VKOR, this compound prevents the formation of vitamin KH2, disrupting the gamma-carboxylation process and leading to the production of undercarboxylated, non-functional clotting factors .
Pharmacokinetics
It is known that warfarin, the parent compound of this compound, is well-absorbed orally, widely distributed in the body, and metabolized primarily by the cytochrome p450 enzymes, including cyp2c9 . The metabolites, including this compound, are excreted in the urine . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The primary molecular effect of this compound is the inhibition of VKOR, leading to a decrease in the synthesis of vitamin K-dependent clotting factors This results in a reduced ability of the blood to clot, providing an anticoagulant effect
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit cytochrome P450 enzymes can affect the metabolism of this compound, potentially altering its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Biochemische Analyse
Biochemical Properties
8-Hydroxywarfarin interacts with several enzymes and proteins within the body. It is primarily metabolized by the CYP2C19 enzyme into 6-, 7-, and this compound . The interaction between this compound and these enzymes is crucial for its role in anticoagulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound can lead to alterations in the vitamin K cycle, affecting the clotting factors in the blood .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the vitamin K epoxide reductase (VKOR) enzyme, which is essential for the activation of vitamin K-dependent clotting factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound undergoes degradation over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the metabolic action of the CYP2C19 enzyme on warfarin . The compound also interacts with other enzymes and cofactors within these metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
Given its role in inhibiting the VKOR enzyme, it is likely that it localizes to the endoplasmic reticulum where VKOR is found
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Hydroxywarfarin can be synthesized through the hydroxylation of warfarin. One common method involves the use of cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation of warfarin to produce this compound . The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in the presence of oxygen.
Industrial Production Methods: Industrial production of this compound may involve biocatalysis using engineered microorganisms expressing the necessary cytochrome P450 enzymes. This method allows for the efficient and scalable production of the compound under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxywarfarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts such as iron or copper.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxywarfarin: Another hydroxylated metabolite of warfarin with similar properties.
6-Hydroxywarfarin: Also a hydroxylated derivative with distinct metabolic and chemical characteristics.
10-Hydroxywarfarin: A hydroxylated form that undergoes different metabolic pathways.
Uniqueness: 8-Hydroxywarfarin is unique due to its specific interaction with CYP2C19 and its distinct metabolic profile. Its hydroxylation position on the warfarin molecule gives it unique chemical and biological properties compared to other hydroxylated derivatives.
Eigenschaften
IUPAC Name |
4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOXPNWDGYJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939075 | |
| Record name | 2,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-04-7 | |
| Record name | 8-Hydroxywarfarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17834-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1CK4E3S36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 8-hydroxywarfarin in warfarin metabolism?
A1: this compound is a major metabolite of warfarin, primarily generated via the cytochrome P450 (CYP) enzyme CYP2C19. [, ] This metabolite is particularly interesting as it seems to be uniquely produced by CYP2C19, potentially serving as a biomarker for this enzyme's activity. [] Research suggests that this compound formation rates in human liver microsomes strongly correlate with CYP2C19 activity, making it a valuable tool for studying this metabolic pathway. []
Q2: What other CYPs contribute to the metabolism of warfarin?
A2: Besides CYP2C19, other CYP enzymes are involved in warfarin metabolism. For instance, CYP2C9 is the primary enzyme responsible for clearing the more potent (S)-warfarin enantiomer, converting it into inactive (S)-7-hydroxywarfarin and (S)-6-hydroxywarfarin metabolites. [] CYP3A4 contributes to the formation of (R)-10-hydroxywarfarin. [] Additionally, CYP1A2 plays a role in hydroxylating (R)-warfarin, particularly at the 6-position. [, ]
Q3: Which human UDP-glucuronosyltransferases (UGTs) are involved in this compound glucuronidation?
A3: While several UGTs contribute to the glucuronidation of different hydroxywarfarin metabolites, UGT1A9 exhibits a high degree of selectivity for this compound. [] This makes UGT1A9 a crucial player in the detoxification and elimination of this specific metabolite.
Q4: How does the position of the hydroxyl group on hydroxywarfarin influence its glucuronidation by UGTs?
A4: The position of the hydroxyl group significantly impacts the glucuronidation efficiency of hydroxywarfarin isomers. For example, UGT1A6 and UGT1A1 primarily facilitate the glucuronidation of 6- and 7-hydroxywarfarin, respectively. [] This regioselectivity highlights the specificity of different UGT isoforms towards specific hydroxywarfarin isomers.
Q5: Is there a difference in how R- and S-enantiomers of hydroxywarfarin are glucuronidated?
A5: Yes, significant differences exist in the glucuronidation kinetics of R- and S-enantiomers of hydroxywarfarins. [] They exhibit different enzymatic affinity and capacity for various UGT isoforms, implying a stereoselective aspect to their metabolism.
Q6: What is the role of phenylalanine 90 in UGT1A10-mediated glucuronidation of hydroxywarfarins?
A6: Phenylalanine at position 90 in UGT1A10 appears to be critical for the glucuronidation of 6- and 7-hydroxywarfarin but not this compound. [, ] Mutations at this site lead to a complete loss of enzymatic activity towards 6- and 7-hydroxywarfarin. This suggests distinct binding sites or mechanisms for different hydroxywarfarin isomers within UGT1A10.
Q7: Can this compound be used to study the mechanism of aromatic hydroxylation by CYPs?
A7: Yes, studies using deuterium-labeled warfarin have shown that this compound formation, along with 6- and 7-hydroxywarfarin formation, exhibits a high degree of deuterium retention. [] This supports the "addition-rearrangement" pathway for aromatic hydroxylation by CYP enzymes.
Q8: Are there any known inhibitors of warfarin metabolism?
A8: Yes, drugs like fluconazole and diltiazem have been identified as inhibitors of warfarin metabolism. Fluconazole, an antifungal agent, potently inhibits CYP2C9, directly impacting (S)-warfarin metabolism. [] Diltiazem, on the other hand, demonstrates stereospecific inhibition, affecting primarily (R)-warfarin metabolism, particularly the formation of (R)-6-hydroxywarfarin and (R)-8-hydroxywarfarin. []
Q9: Beyond human studies, what other models are used to study warfarin metabolism?
A9: Rat models are commonly used to study warfarin metabolism. Research using primary cultures of adult rat hepatocytes has revealed the formation of various hydroxylated warfarin metabolites (4'-, 6-, 7-, and this compound). [] This model has been instrumental in understanding the phase II metabolism of warfarin, including glucuronidation and sulfation of its metabolites. []
Q10: What analytical techniques are employed to study warfarin and its metabolites?
A10: Several techniques are used to study warfarin metabolism. High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) or mass spectrometry (MS) are commonly used for identifying and quantifying warfarin and its metabolites in biological samples. [, , ] Tandem mass spectrometry (MS/MS) further enhances the sensitivity and selectivity of these analyses, allowing for detailed characterization of metabolic pathways. [, ]
Q11: How does the plasma metabolite profile of warfarin contribute to understanding individual patient responses?
A11: Plasma metabolite profiling of warfarin, including the analysis of its various oxidized metabolites, can provide valuable insights into the factors contributing to individual patient responses to warfarin therapy. [] This approach goes beyond simply measuring parent drug concentrations and offers a more comprehensive understanding of the interplay between metabolic pathways and their influence on drug efficacy and safety.
Q12: How do variations in warfarin metabolite profiles impact dosing strategies?
A12: Observed differences between in vitro and in vivo warfarin metabolite profiles underscore the influence of secondary metabolic processes and transport mechanisms on metabolite levels. [] This highlights the need to consider patient-specific metabolic phenotypes when determining optimal warfarin doses to achieve desired anticoagulation levels while minimizing risks. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)
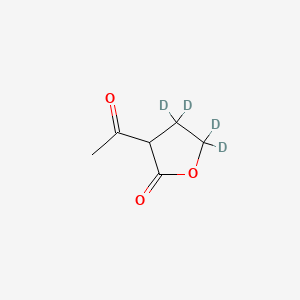

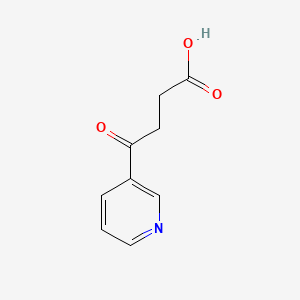
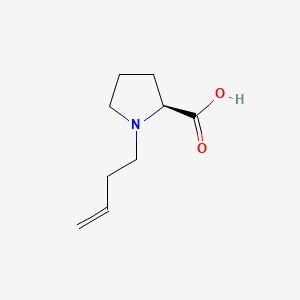
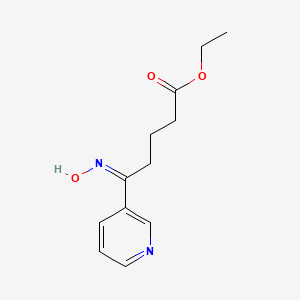
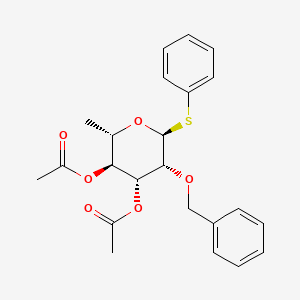
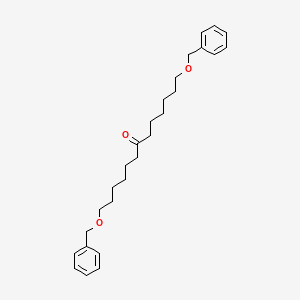
![[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B562481.png)

